- Trimethylsilyl Trifluoromethanesulfonate-promoted Reductive 2'-O-arylmethylation of Ribonucleoside DerivativesNucleosides, 2011, 30(6), 446-456,
Cas no 97219-04-0 (3',5'-O-(Di-tert-butylsilanediyl)uridine)

97219-04-0 structure
Nom du produit:3',5'-O-(Di-tert-butylsilanediyl)uridine
3',5'-O-(Di-tert-butylsilanediyl)uridine Propriétés chimiques et physiques
Nom et identifiant
-
- 3',5'-O-(Di-tert-butylsilanediyl)uridine
- 1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione
- 3′,5′-O-[Bis(1,1-dimethylethyl)silylene]uridine (ACI)
- 4H-Furo[3,2-d]-1,3,2-dioxasilin, uridine deriv. (ZCI)
- 3′,5′-O-(Di-tert-butylsilanediyl)uridine
- 1-[(4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxy-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]-3H-pyrimidine-2,4-dione
- BS-47601
- 1-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]pyrimidine-2,4-dione
- F71760
- 97219-04-0
-
- Piscine à noyau: 1S/C17H28N2O6Si/c1-16(2,3)26(17(4,5)6)23-9-10-13(25-26)12(21)14(24-10)19-8-7-11(20)18-15(19)22/h7-8,10,12-14,21H,9H2,1-6H3,(H,18,20,22)/t10-,12-,13-,14-/m1/s1
- La clé Inchi: GRBQGEFUMJONLP-FMKGYKFTSA-N
- Sourire: C([Si]1(OC[C@H]2O[C@@H](N3C=CC(=O)NC3=O)[C@@H]([C@@H]2O1)O)C(C)(C)C)(C)(C)C
Propriétés calculées
- Qualité précise: 384.17166315g/mol
- Masse isotopique unique: 384.17166315g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 3
- Complexité: 624
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 97.3Ų
Propriétés expérimentales
- Dense: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Pratiquement insoluble (0092 G / l) (25 ºC),
3',5'-O-(Di-tert-butylsilanediyl)uridine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EETJ-1g |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 1g |
$32.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1248565-1g |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 1g |
$90 | 2024-06-06 | |
eNovation Chemicals LLC | Y1248565-250mg |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 250mg |
$65 | 2024-06-06 | |
Cooke Chemical | BD9659455-250mg |
1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione |
97219-04-0 | 98% | 250mg |
RMB 84.80 | 2025-02-20 | |
eNovation Chemicals LLC | Y1248565-5g |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 5g |
$190 | 2024-06-06 | |
Aaron | AR01EF1V-250mg |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 250mg |
$17.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1248565-250mg |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 250mg |
$65 | 2025-02-26 | |
eNovation Chemicals LLC | Y1248565-1g |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 1g |
$95 | 2025-02-26 | |
Cooke Chemical | BD9659455-1g |
1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione |
97219-04-0 | 98% | 1g |
RMB 228.80 | 2025-02-20 | |
Cooke Chemical | BD9659455-5g |
1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione |
97219-04-0 | 98% | 5g |
RMB 800.00 | 2025-02-20 |
3',5'-O-(Di-tert-butylsilanediyl)uridine Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Conditions de réaction
Référence
- Preparation of amino acid-containing nucleotide and nucleoside triphosphates as antiviral agents, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
Référence
- Synthesis of cyclic silyl ribonucleosides and its application to structural chemistryKenkyu Hokoku - Sen'i Kobunshi Zairyo Kenkyusho, 1988, (158), 115-20,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Dimethylformamide
Référence
- Synthesis and restricted conformation of 3',5'-O-(di-tert-butylsilanediyl)ribonucleosidesChemistry Letters, 1990, (1), 97-100,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Silver nitrate Solvents: Dimethylformamide ; 0 °C; 15 min, rt
1.2 Reagents: Triethylamine ; 5 min, rt
1.3 Solvents: Dichloromethane , Water
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Triethylamine ; 5 min, rt
1.3 Solvents: Dichloromethane , Water
1.4 Reagents: Sodium chloride Solvents: Water
Référence
- Synthesis of 2'-C-β-FluoromethyluridineOrganic Letters, 2003, 5(6), 807-810,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Dimethylformamide
Référence
- Assembly of Short Oligoribonucleotides from Commercially Available Building Blocks on a Tetrapodal Soluble SupportCurrent Organic Synthesis, 2015, 12(2), 202-207,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Silver nitrate Solvents: Dimethylformamide
Référence
- Regioselective protection of the 2'-hydroxyl group of N-acyl-3',5'-O-di(t-butyl)silanediylnucleoside derivatives by use of t-BuMgCl and 2-(trimethylsilyl)ethoxymethyl chlorideTetrahedron Letters, 1995, 36(10), 1683-4,
Méthode de production 8
Conditions de réaction
Référence
- Nucleotide and nucleoside therapeutic compositions, combinations and uses related thereto, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
Référence
- Cyclic silicon-containing nucleoside derivatives, Japan, , ,
3',5'-O-(Di-tert-butylsilanediyl)uridine Raw materials
3',5'-O-(Di-tert-butylsilanediyl)uridine Preparation Products
3',5'-O-(Di-tert-butylsilanediyl)uridine Littérature connexe
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
97219-04-0 (3',5'-O-(Di-tert-butylsilanediyl)uridine) Produits connexes
- 569366-54-7(4-[3-(3-Bromophenyl)-2-cyanoprop-2-enamido]benzoic acid)
- 2158029-09-3(5-(hydrazinylmethyl)-1-(2-methylpropyl)-1H-pyrazole)
- 2248327-85-5(Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate)
- 2287312-57-4(4-bromo-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole)
- 394238-72-3(5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide)
- 942033-30-9(5-(4-ethylpiperazin-1-yl)-2-{5-(4-methoxyphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile)
- 2171225-26-4(6-bromo-3-(2R)-1-methylpyrrolidine-2-carbonyl-1H-indole)
- 1391444-34-0((S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride)
- 1519143-63-5(3-amino-2-(1-methyl-1H-indol-3-yl)propanoic acid)
- 1788873-58-4(8-(hydroxymethyl)-2,2-dimethyl-1,5,6,7-tetrahydropyrrolizin-3-one)
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
